

Chemical structure and properties of Diaveridine.

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Compound of Interest

Compound Name: Diaveridine

Cat. No.: B1670400

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Diaveridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine is a synthetic aminopyrimidine derivative recognized for its potent antimicrobial and antiprotozoal properties.[1][2] Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of various pathogens.[3][4][5] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to a bacteriostatic effect.[5]

Diaveridine is often administered in synergy with sulfonamides to create a sequential blockade of the folate pathway, significantly enhancing its therapeutic efficacy against a broad spectrum of bacteria and coccidial parasites.[6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with **Diaveridine**.

Chemical Identity and Structure

Diaveridine, with the IUPAC name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized daminopyrimidine compound.[1] Its chemical identity is established by a unique set of identifiers and a distinct molecular structure.

Table 1: Chemical Identification of **Diaveridine**

Identifier	Value
IUPAC Name	5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number	5355-16-8[1]
Molecular Formula	C ₁₃ H ₁₆ N ₄ O ₂ [1][8]
Molecular Weight	260.29 g/mol [1][8]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC</chem> [1][8]
InChI	InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)[1][8]
InChIKey	LDBTVAXGKYIFHO-UHFFFAOYSA-N[1][8]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile. **Diaveridine** is a crystalline solid with defined thermal properties and solubility.[9]

Table 2: Physicochemical Data for **Diaveridine**

Property	Value	Reference
Melting Point	233 °C	[10][11]
Boiling Point (Predicted)	506.1 ± 60.0 °C	[10]
Density (Predicted)	1.252 ± 0.06 g/cm ³	[10]
LogP (Octanol/Water)	0.97	[11]
Water Solubility	Insoluble	[12]
Solubility Profile	Soluble in DMSO (~17.07 mg/mL), concentrated HCl. Slightly soluble in ethanol and dilute HCl. Very slightly soluble in chloroform. Insoluble in water, ether, and dilute alkali solutions.	[4][9][12][13]
Storage Temperature	2-8°C, in a dark, inert atmosphere.	[10]

Mechanism of Action and Signaling Pathway

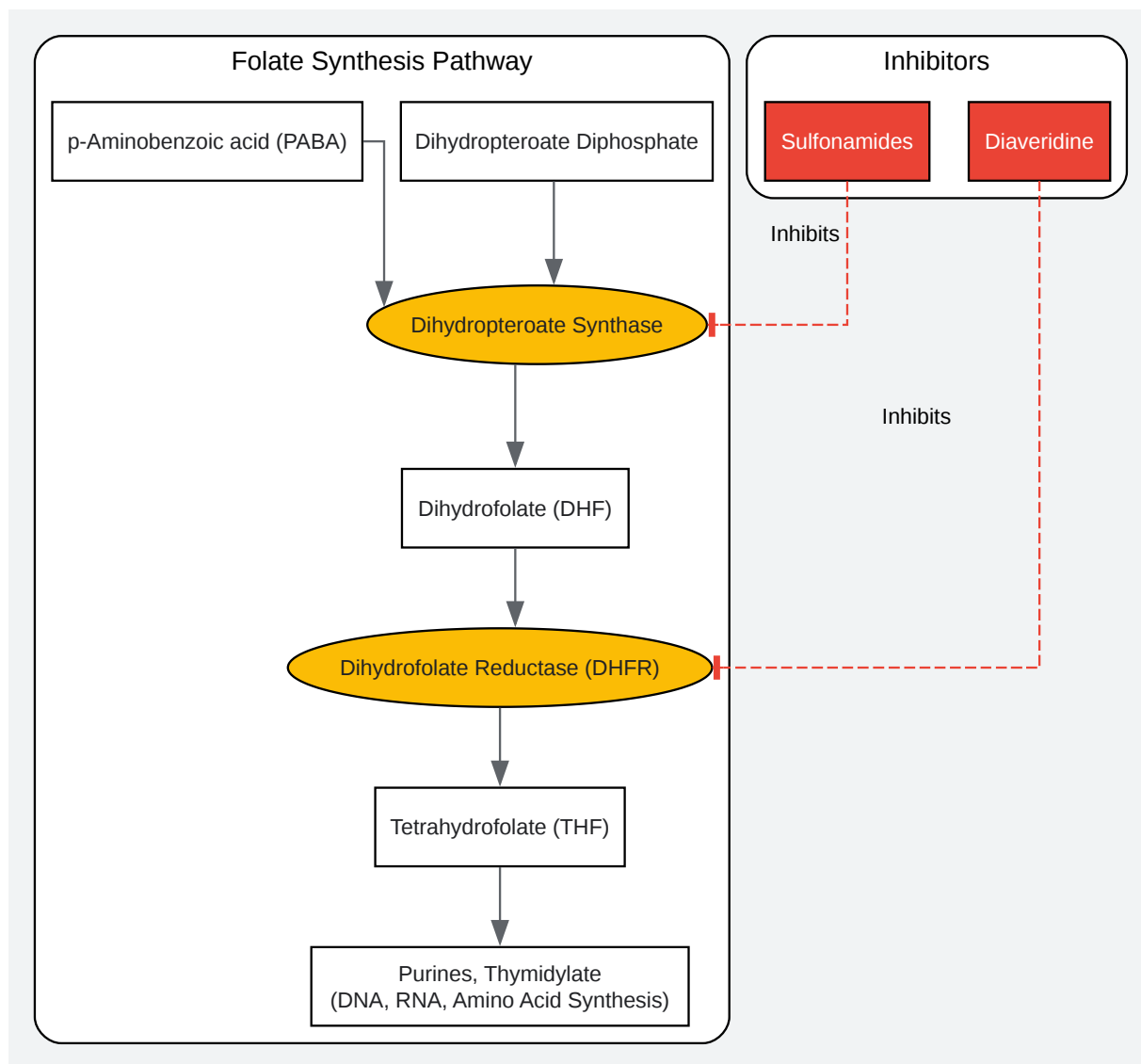
Diaveridine's therapeutic effect is derived from its function as a selective inhibitor of dihydrofolate reductase (DHFR).[3][4][5] This enzyme is pivotal in the folate synthesis pathway, which is essential for the survival and replication of many prokaryotic and eukaryotic pathogens.

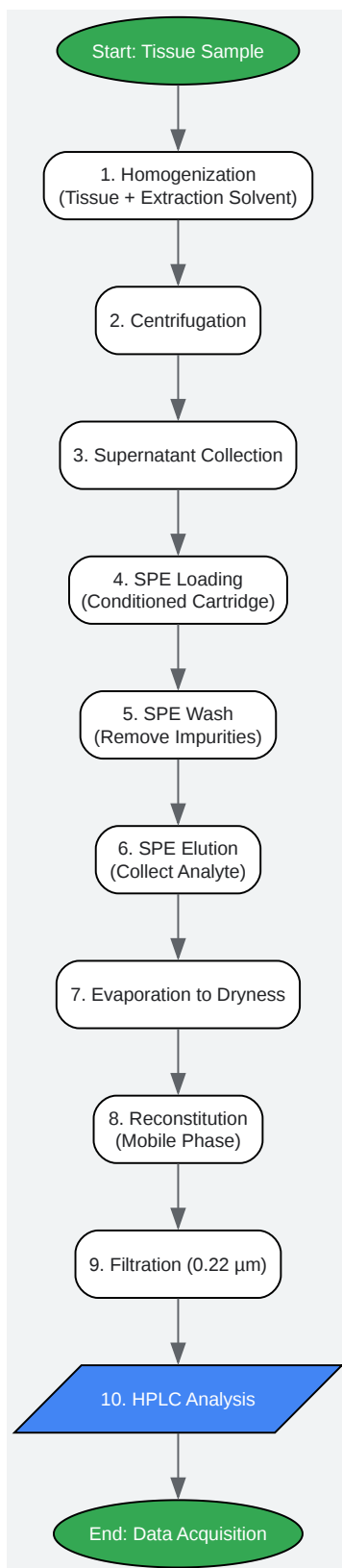
Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of **Diaveridine** is the DHFR enzyme. In the folate metabolic pathway, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor that donates one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and certain amino acids.[5] By competitively binding to DHFR, **Diaveridine** prevents the formation of THF, thereby halting DNA synthesis and cell division, which results in a bacteriostatic or coccidiostatic effect.[5]

Synergism with Sulfonamides

Diaveridine is frequently used in combination with sulfonamides.^[7] This combination therapy targets two distinct steps in the same metabolic pathway. Sulfonamides inhibit an earlier enzyme, dihydropteroate synthase, which is responsible for the synthesis of DHF. The sequential blockade of the folate pathway by both a sulfonamide and **Diaveridine** leads to a potent synergistic effect, enhancing antimicrobial activity and reducing the likelihood of drug resistance.^[7]





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